molecular formula C18H19ClN2O5S2 B2494194 Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 923398-35-0

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2494194
CAS No.: 923398-35-0
M. Wt: 442.93
InChI Key: PEEWAAITYPWTQN-UHFFFAOYSA-N
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Description

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a carboxamide-linked piperidine moiety at position 2.

The compound’s synthesis likely involves sequential coupling reactions, such as sulfonylation of piperidine followed by amide bond formation with the thiophene carboxylate precursor. While direct synthetic details are absent in the provided evidence, analogous methods (e.g., Suzuki coupling for thiophene derivatives, as seen in related compounds) may apply .

Properties

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEWAAITYPWTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiophene ring, a piperidine moiety, and a sulfonamide group, which contribute to its diverse pharmacological properties. The molecular formula is C18H19ClN2O4S, with a molecular weight of approximately 442.9 g/mol .

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens:

Compound MIC (µg/mL) MBC (µg/mL) Pathogen
Compound 7b0.22-Staphylococcus aureus
Compound 100.25-Staphylococcus epidermidis
Compound 5a--Salmonella typhi

These findings suggest that certain derivatives possess strong bactericidal properties, particularly against gram-positive bacteria .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. For example, several synthesized derivatives demonstrated strong inhibitory activity against urease and acetylcholinesterase, with IC50 values indicating potent effects:

Compound IC50 (µM) Enzyme Target
Compound 7l2.14 ± 0.003Urease
Compound 7m0.63 ± 0.001Acetylcholinesterase

Such enzyme inhibition can have implications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Cancer Chemotherapy

The structural components of this compound suggest potential anticancer activity. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, indicating that modifications to the piperidine or thiophene moieties can enhance activity against specific targets .

Pharmacokinetics and Binding Studies

In silico studies have provided insights into the pharmacokinetic profiles and binding affinities of this compound to biological targets. Bovine serum albumin (BSA) binding studies indicate favorable interactions, suggesting that the compound may exhibit good bioavailability and distribution in vivo .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Antibacterial Activity : A study synthesized a series of piperidine derivatives, including those with sulfonamide groups, which demonstrated varying degrees of antibacterial activity against common pathogens like Escherichia coli and Bacillus subtilis. The most active compounds were found to inhibit biofilm formation significantly .
  • Enzyme Inhibition : A detailed examination of piperidine derivatives revealed that specific substitutions on the aromatic rings could enhance inhibitory effects on acetylcholinesterase, making them potential candidates for neuroprotective therapies .
  • Cytotoxicity in Cancer Models : Research involving thiazole-bearing compounds indicated that certain structural modifications could lead to enhanced cytotoxicity against cancer cell lines such as A-431 and HT29, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains and fungi. A comparative study showed that it inhibits both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cells, with increased caspase activity observed in treated samples. This suggests its potential as a therapeutic agent against various cancers.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Science In tested the compound against a range of bacterial and fungal strains.
    • Results indicated effective inhibition of growth, with mechanisms involving disruption of cell wall synthesis and inhibition of essential bacterial enzymes.
  • Anticancer Mechanism Investigation :
    • Research highlighted the compound's ability to induce apoptosis in cancer cells.
    • The study utilized a panel of human cancer cell lines, demonstrating significant cytotoxic effects.
  • Safety Profile Assessment :
    • Toxicity studies showed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

Research Applications

This compound has several potential applications in research:

  • Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Biochemical Studies : Interaction studies can focus on binding affinities to enzymes or receptors relevant to its proposed therapeutic effects.
  • Material Science : The compound's unique structure may also lend itself to applications in materials science, particularly in creating novel polymers or coatings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) attached to the piperidine nitrogen is susceptible to nucleophilic substitution. This reactivity enables modifications for drug development:

  • Reaction with Amines : The sulfonamide can undergo displacement with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to form new sulfonamides .

  • Grignard Reagent Compatibility : Piperidine sulfonamides react with Grignard reagents (e.g., RMgX) to yield alkylated derivatives, as demonstrated in analogous compounds .

Example Reaction Pathway :

R-SO2-Piperidine+R’NH2BaseR’-SO2-Piperidine+Byproducts\text{R-SO}_2\text{-Piperidine} + \text{R'NH}_2 \xrightarrow{\text{Base}} \text{R'-SO}_2\text{-Piperidine} + \text{Byproducts}

Ester Hydrolysis

The methyl ester at the thiophene-3-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for pharmacological studies :

  • Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol at 60–80°C cleaves the ester to the carboxylate.

  • Acidic Hydrolysis : HCl (conc.) in refluxing THF converts the ester to the carboxylic acid.

Conditions and Outcomes :

Reaction TypeConditionsProductYield (%)Source
Basic Hydrolysis1 M NaOH, EtOH/H₂O, 70°C, 4 hrThiophene-3-carboxylic acid derivative85–90
Acidic Hydrolysis6 M HCl, THF, reflux, 6 hrThiophene-3-carboxylic acid derivative78–82

Amide Bond Reactivity

The piperidine-4-carboxamide linkage participates in:

  • Hydrolysis : Strong acids (e.g., H₂SO₄) or bases (e.g., LiOH) cleave the amide bond to regenerate the carboxylic acid and amine .

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids modify the carboxamide’s aromatic substituents .

Notable Example :
In pyrazole-thiophene hybrids, carboxamide groups underwent Suzuki coupling with 4-chlorophenylboronic acid to enhance antimicrobial activity (MIC = 0.22–0.25 μg/mL against S. aureus) .

Thiophene Ring Functionalization

The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the 5-position:

  • Halogenation : Br₂ in CHCl₃ introduces bromine at C5, enabling further cross-coupling .

  • Nitration : HNO₃/H₂SO₄ mixtures yield nitro-thiophene derivatives, which are reducible to amines .

Synthetic Utility :
Nitrated thiophene intermediates have been used to

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share a thiophene carboxylate backbone but differ in substituents and appended heterocycles. Below is a detailed comparison with a closely related compound from the evidence:

Compound A : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Parameter Target Compound Compound A
Core Structure Thiophene-3-carboxylate Thiophene-2-carboxylate
Key Substituents Piperidine-4-carboxamide, 4-chlorophenylsulfonyl Pyrazolo[3,4-d]pyrimidine, 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl
Molecular Weight ~452.9 g/mol (estimated) 560.2 g/mol (M++1)
Melting Point Not reported 227–230°C
Synthetic Method Likely sulfonylation and amidation Suzuki coupling with Pd catalyst
Functional Groups Sulfonamide, carboxamide, ester Chromenone, pyrazolo-pyrimidine, ester, amino
Potential Bioactivity Hypothesized kinase/modulatory roles (sulfonamide motif) Kinase inhibition (chromenone and pyrazolo-pyrimidine motifs)

Key Structural and Functional Differences :

Backbone Orientation : The target compound’s carboxylate group is at position 3 of the thiophene ring, whereas Compound A’s is at position 2. This positional variance may influence electronic properties and binding affinity.

Heterocyclic Appendages: The target compound’s piperidine sulfonamide group offers conformational flexibility and polar interactions. Compound A’s chromenone and pyrazolo-pyrimidine moieties are rigid, planar structures typical of kinase inhibitors (e.g., targeting CDKs or Aurora kinases) .

Synthetic Complexity : Compound A requires multi-step coupling (e.g., Suzuki reaction for thiophene functionalization), while the target compound’s synthesis may prioritize sulfonylation and amidation.

Solubility and Bioavailability: The 4-chlorophenylsulfonyl group in the target compound may reduce aqueous solubility compared to Compound A’s amino-pyrimidine and chromenone groups.

Research Findings and Implications

  • Activity Trends: Chromenone-pyrazolo-pyrimidine hybrids (e.g., Compound A) often exhibit nanomolar potency against kinases due to their ATP-binding site mimicry . In contrast, sulfonamide-piperidine-thiophene derivatives (like the target compound) may target allosteric sites or non-kinase enzymes (e.g., carbonic anhydrases).
  • Thermal Stability : Compound A’s higher melting point (227–230°C) suggests greater crystalline stability compared to the target compound, though experimental data are needed for confirmation.
  • SAR Insights :
    • Electron-withdrawing groups (e.g., 4-chlorophenylsulfonyl) enhance metabolic stability but may hinder membrane permeability.
    • Fluorinated aryl groups (as in Compound A) improve target selectivity and pharmacokinetics .

Q & A

Q. What synthetic routes are recommended for synthesizing Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-4-carboxamide intermediate via coupling reactions, using catalysts like triethylamine or pyridine in dichloromethane (DCM) .
  • Step 2 : Sulfonylation of the piperidine moiety with 4-chlorophenylsulfonyl chloride under controlled temperatures (0–5°C) to prevent side reactions .
  • Step 3 : Thiophene ring functionalization, employing esterification or amidation reactions in polar aprotic solvents (e.g., DMF) .
    Key conditions : Solvent polarity, temperature control (±2°C), and stoichiometric ratios of reagents (e.g., 1.2:1 sulfonyl chloride to amine) are critical for minimizing by-products and achieving yields >70% .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

  • NMR Spectroscopy : Confirm regiochemistry of the thiophene ring (e.g., ¹H NMR δ 7.2–7.4 ppm for aromatic protons) and sulfonyl group integration .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₆ClN₂O₅S₂: 463.0) .
  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretches at ~1350 cm⁻¹ and C=O at ~1700 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution .

Q. What safety precautions are critical when handling this compound based on its SDS profile?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods during synthesis to mitigate respiratory exposure (Specific Target Organ Toxicity-STOT, Category 3) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the known biological activities of structurally analogous thiophene-carboxylate derivatives?

Analogous compounds exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10 µM) in murine macrophage models .
  • Antimicrobial effects : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Metabolic modulation : Interaction with PPAR-γ receptors (EC₅₀ ~5 µM) in adipocyte differentiation assays .

Q. Which solvents and catalysts are optimal for the sulfonylation step in this compound’s synthesis?

  • Solvents : Anhydrous DCM or THF to prevent hydrolysis of sulfonyl chlorides .
  • Catalysts : Triethylamine (2.5 equiv) as a base to scavenge HCl, improving reaction efficiency .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Variables : Test temperature (0–25°C), solvent (DCM vs. THF), and reagent stoichiometry via a 3-factor Box-Behnken design .
  • Response Surface Modeling : Identify interactions between variables (e.g., higher temperatures reduce yield in THF due to side reactions) .
  • Validation : Confirm predicted optimal conditions (e.g., 5°C, DCM, 1.2:1 sulfonyl chloride ratio) with triplicate runs to ensure reproducibility (RSD <5%) .

Q. How can conflicting toxicity data (e.g., acute vs. chronic effects) be resolved for this compound?

  • In vitro assays : Compare hepatotoxicity in HepG2 cells (MTT assay) with in vivo rat models (28-day OECD 407 guideline) to assess metabolic activation .
  • Mechanistic studies : Use transcriptomics to identify differentially expressed genes (e.g., CYP450 isoforms) linked to oxidative stress .
  • Dose-response analysis : Establish NOAEL/LOAEL thresholds using probit models to reconcile discrepancies .

Q. What strategies minimize side reactions during the sulfonylation step?

  • Low-temperature control : Maintain 0–5°C to suppress sulfonate ester formation .
  • Slow reagent addition : Use syringe pumps to add sulfonyl chloride dropwise over 1 hour, reducing local overheating .
  • Scavengers : Include molecular sieves (4Å) to absorb residual moisture, preventing hydrolysis .

Q. How can computational methods predict this compound’s reactivity or biological interactions?

  • Docking simulations : Map binding poses to COX-2 (PDB: 3NTY) using AutoDock Vina, focusing on sulfonamide-thiophene interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., C-5 of thiophene) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å acceptable) .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to resolve diastereomers .
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for single-crystal growth, enabling X-ray diffraction .
  • Flash chromatography : Employ silica gel (230–400 mesh) with ethyl acetate:hexane (3:7) for scalable purification (≥95% purity) .

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